![molecular formula C25H31N5O8 B8144859 MC-Gly-Gly-Phe-Gly](/img/structure/B8144859.png)
MC-Gly-Gly-Phe-Gly
Overview
Description
MC-Gly-Gly-Phe-Gly is a useful research compound. Its molecular formula is C25H31N5O8 and its molecular weight is 529.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality MC-Gly-Gly-Phe-Gly suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Gly-Gly-Phe-Gly including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activities : MCPE-A, MCPE-B, and MCPE-C peptides, which are likely structurally related to MCGGPG, exhibit antioxidant activities and can protect H2O2-induced HepG2 cells from oxidative stress (Tao, Zhao, Chi, & Wang, 2018).
Affinity Ligands for Purification : Gly-D-Phe, a component structurally similar to MCGGPG, is more suitable than Gly-L-Leu and D-Phe as an affinity ligand for purifying thermolysin (Yasukawa, Kusano, Nakamura, & Inouye, 2006).
Controlled-Release Herbicide : MCRH, which includes components like MCGGPG, effectively improves the utilization efficiency of glyphosate and has better biosafety than Gly (Chi, Chen, Zhang, Ye, Su, Ren, & Wu, 2021).
Impact on Aquatic Life : Glyphosate, potentially related to MCGGPG, affects cellular and biochemical parameters in mussels, highlighting a risk for aquatic invertebrates (Matozzo, Fabrello, Masiero, Ferraccioli, Finos, Pastore, Di Gangi, & Bogialli, 2018).
Agricultural Applications : Mepiquat chloride treatment in cotton seedlings, which may relate to MCGGPG, increases endogenous IAA levels, promoting lateral root initiation and elongation (Chen, Zhang, Wang, Tan, Zhang, Hou, Wang, & Li, 2018).
Transdermal Delivery : Acylation of Phe-Gly, structurally similar to MCGGPG, with fatty acids improves its stability, permeability, and accumulation in the skin (Yamamoto, Setoh, Murakami, Shironoshita, Kobayashi, Fujimoto, Okada, Fujita, & Muranishi, 2003).
Edible Films : MC-WP films show lower water vapor permeability and could be suitable for moisture-sensitive food products, implying a potential use for MCGGPG in packaging (Erdohan & Turhan, 2005).
properties
IUPAC Name |
2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLKZYCOGLRPC-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MC-Gly-Gly-Phe-Gly |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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